2-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
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Overview
Description
2-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidin-4-amine core with a methoxy group at the 2-position and a piperidin-4-yl group at the nitrogen atom, forming a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core. One common approach is the reaction of a suitable pyrimidin-4-amine derivative with a methoxy group donor under controlled conditions. Subsequently, the piperidin-4-yl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized to ensure high yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Scientific Research Applications
2-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has found applications in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
2-Methoxy-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is similar to other compounds that contain pyrimidin-4-amine or piperidin-4-yl groups. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:
4-Amino-2-methoxypyrimidine
N-(Piperidin-4-yl)pyrimidin-4-amine
2-Methoxy-4-aminopyrimidine derivatives
These compounds share structural similarities but may differ in their biological activities and applications.
Properties
IUPAC Name |
2-methoxy-N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-15-10-12-7-4-9(14-10)13-8-2-5-11-6-3-8;;/h4,7-8,11H,2-3,5-6H2,1H3,(H,12,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUALSKGZTDMWDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)NC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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